N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine
Overview
Description
“N-(3-Chloro-5-nitro-2-pyridinyl)-N-methylamine” is a biochemical used for proteomics research . Its molecular formula is C6H6ClN3O2 and it has a molecular weight of 187.58 .
Molecular Structure Analysis
The molecular structure of “N-(3-Chloro-5-nitro-2-pyridinyl)-N-methylamine” is represented by the formula C6H6ClN3O2 .Scientific Research Applications
Synthesis and Chemical Characterization
Intermediate in Synthesis of Nitenpyram
Involvement in Sigma Receptor Ligands Synthesis
Another similar compound, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, has been identified as a novel class of superpotent sigma ligands. It showed high affinity and selectivity, making it useful in sigma receptor studies (B. de Costa et al., 1992).
Role in Anticancer Agents Synthesis
The hydrolysis and modification of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate led to the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, potentially useful as anticancer agents (C. Temple et al., 1983).
Biological and Pharmacological Studies
Carcinogenicity Studies
N-Nitroso-(2,2,2-trifluoroethyl)ethylamine, a fluorine-substituted derivative, demonstrated carcinogenic activity in rats, indicating its potential as a model for studying organ-specific carcinogenesis (R. Preussmann et al., 1983).
Application in Chiral Compound Synthesis
Stereospecific substitutions of 1-(pyridinyl)ethyl methanesulfonates with amines resulted in N-substituted 1-(2-pyridinyl)ethylamines, demonstrating the utility of these compounds in synthesizing stereochemically pure ligands and chiral amines (Jun'ichi Uenishi et al., 2004).
Sigma-2 Selective Ligands
A series of polyamines based on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine were developed, displaying nanomolar affinity at sigma receptors, highlighting their potential as templates for sigma-2 subtype selective ligands (B. de Costa et al., 1994).
Mechanism of Action
Target of Action
Nitropyridine derivatives, which “N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine” or “3-chloro-N-ethyl-5-nitropyridin-2-amine” is a part of, are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
The mode of action of nitropyridine derivatives can vary greatly depending on their specific structure and the presence of other functional groups . They can act as inhibitors, activators, or modulators of various enzymes and receptors .
Biochemical Pathways
Nitropyridine derivatives can be involved in a variety of biochemical pathways. Their specific effects can depend on their structure and the biological targets they interact with .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of nitropyridine derivatives can vary greatly depending on their specific structure and functional groups . Factors such as lipophilicity, water solubility, and molecular weight can influence their bioavailability .
Result of Action
The molecular and cellular effects of nitropyridine derivatives can vary greatly depending on their specific structure and the biological targets they interact with . They can induce a variety of responses, including activation or inhibition of enzymes, modulation of receptor activity, and changes in cell signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of nitropyridine derivatives .
Properties
IUPAC Name |
3-chloro-N-ethyl-5-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-9-7-6(8)3-5(4-10-7)11(12)13/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVTTAVPXBFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281133 | |
Record name | 3-Chloro-N-ethyl-5-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-57-6 | |
Record name | 3-Chloro-N-ethyl-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-ethyl-5-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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